molecular formula C8H9NS B157381 4-Methylbenzenecarbothioamide CAS No. 2362-62-1

4-Methylbenzenecarbothioamide

Cat. No.: B157381
CAS No.: 2362-62-1
M. Wt: 151.23 g/mol
InChI Key: QXYZSNGZMDVLKN-UHFFFAOYSA-N
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Description

4-Methylbenzenecarbothioamide, also known as 4-Methylbenzothioamide, is an organic compound belonging to the class of toluenes. It contains a benzene ring with a methane group and a thiocarbonyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzenecarbothioamide can be synthesized through several methods. One common method involves the reaction of 4-methylbenzenecarbonyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

4-Methylbenzenecarbothioamide exerts its effects primarily through the release of hydrogen sulfide. This gasotransmitter is known to regulate various physiological processes, including inflammation and pain perception. The compound inhibits the production of tumor necrosis factor-α and CXCL1, which are key mediators of inflammation. Additionally, it reduces leukocyte recruitment, edema, and mechanical allodynia, contributing to its anti-inflammatory and antinociceptive activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzenecarbothioamide is unique due to its ability to release hydrogen sulfide, which imparts significant anti-inflammatory and antinociceptive properties. This characteristic sets it apart from other similar compounds that do not exhibit such activities .

Properties

IUPAC Name

4-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYZSNGZMDVLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178295
Record name 4-Methylthiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-62-1
Record name 4-Methylbenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2362-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylthiobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylthiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylbenzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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